molecular formula C19H15ClF3N3O3 B11318412 N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

Cat. No.: B11318412
M. Wt: 425.8 g/mol
InChI Key: UKEDGQRMYMFKKK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the dioxino moiety: This step involves the cyclization of appropriate intermediates under acidic or basic conditions.

    Attachment of the chlorobenzyl group: This can be done via nucleophilic substitution reactions.

    Incorporation of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole oxides, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole, mebendazole, and thiabendazole.

    Trifluoromethylated compounds: Compounds like fluoxetine and efavirenz.

Uniqueness

N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is unique due to the combination of its structural features, such as the benzimidazole core, dioxino moiety, and trifluoromethyl group. These features can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15ClF3N3O3

Molecular Weight

425.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide

InChI

InChI=1S/C19H15ClF3N3O3/c20-12-4-2-1-3-11(12)9-24-17(27)10-26-14-8-16-15(28-5-6-29-16)7-13(14)25-18(26)19(21,22)23/h1-4,7-8H,5-6,9-10H2,(H,24,27)

InChI Key

UKEDGQRMYMFKKK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C(=N3)C(F)(F)F)CC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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